molecular formula C13H18ClN B13463067 3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride

3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride

Cat. No.: B13463067
M. Wt: 223.74 g/mol
InChI Key: BXUZREONDICKRJ-UHFFFAOYSA-N
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Description

3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a phenylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The phenylcyclopropyl group can be synthesized through a cyclopropanation reaction, where a phenyl group is introduced to a cyclopropane ring.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.

    Coupling of the Cyclopropyl and Pyrrolidine Groups: The phenylcyclopropyl group is then coupled with the pyrrolidine ring under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor for many biologically active compounds.

    Phenylcyclopropane: A compound featuring a phenyl group attached to a cyclopropane ring, similar to the phenylcyclopropyl group in the target compound.

Uniqueness

3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride is unique due to the combination of the phenylcyclopropyl group and the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

3-(1-phenylcyclopropyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-2-4-11(5-3-1)13(7-8-13)12-6-9-14-10-12;/h1-5,12,14H,6-10H2;1H

InChI Key

BXUZREONDICKRJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2(CC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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